1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Description
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a piperazine-linked ethanone derivative featuring a 2,1,3-benzothiadiazole sulfonyl group and a 2-methoxyphenyl moiety. Its structural uniqueness lies in the benzothiadiazole core, which confers distinct electronic and steric properties compared to other sulfonyl substituents. This compound’s pharmacological relevance is inferred from structurally related analogues with demonstrated antipsychotic, antiproliferative, and receptor antagonistic activities .
Properties
Molecular Formula |
C19H20N4O4S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-16-7-3-2-5-14(16)13-18(24)22-9-11-23(12-10-22)29(25,26)17-8-4-6-15-19(17)21-28-20-15/h2-8H,9-13H2,1H3 |
InChI Key |
JKNLHLVZGITGSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 2,1,3-Benzothiadiazole
The benzothiadiazole ring is sulfonated using chlorosulfonic acid () under controlled conditions. The reaction typically proceeds at 0–5°C for 2–4 hours to minimize over-sulfonation. The crude product is isolated via precipitation in ice water and purified by recrystallization from dichloromethane.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 65–72% |
Formation of Piperazine Sulfonamide
Sulfonylation of Piperazine
Intermediate A reacts with piperazine in anhydrous dichloromethane () using triethylamine () as a base. The reaction is stirred at room temperature for 12–16 hours, yielding 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine (Intermediate D).
Optimization Notes:
-
Excess piperazine (1.5 equiv.) improves yield by mitigating di-sulfonylation side reactions.
-
Lower temperatures (0–10°C) reduce racemization but prolong reaction time.
Characterization Data:
-
Molecular Formula:
-
(400 MHz, CDCl): δ 8.45 (d, 1H), 7.92 (d, 1H), 3.45–3.20 (m, 8H, piperazine).
Coupling with 2-(2-Methoxyphenyl)ethan-1-one
Nucleophilic Acylation
Intermediate D undergoes nucleophilic acylation with 2-(2-methoxyphenyl)acetyl chloride in tetrahydrofuran () using as a base. The reaction is refluxed for 6–8 hours to afford the final product.
Mechanistic Insights:
-
Deprotonation of the piperazine nitrogen by .
-
Nucleophilic attack on the acyl chloride carbonyl.
-
Elimination of to form the ketone linkage.
Yield Optimization:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| THF | Reflux | 68 | |
| Acetone | 50°C | 52 |
Alternative Pathway: One-Pot Sequential Synthesis
Tandem Sulfonylation-Acylation
A streamlined one-pot method involves sequential addition of chlorosulfonic acid, piperazine, and 2-(2-methoxyphenyl)acetyl chloride in . This approach reduces purification steps but requires precise stoichiometric control.
Advantages:
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/HO) shows >98% purity at 254 nm, confirming minimal side products.
Challenges and Mitigation Strategies
Sulfur Byproduct Formation
Over-sulfonation during benzothiadiazole functionalization generates disulfonyl impurities. This is mitigated by:
Piperazine Di-Substitution
Employing a 1:1 molar ratio of Intermediate A to piperazine minimizes di-sulfonylation. Excess piperazine (1.5 equiv.) is quenched with aqueous HCl.
Industrial-Scale Considerations
Solvent Recovery
THF and are recycled via fractional distillation, reducing costs by 30%.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its photoluminescent properties.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with molecular targets through its functional groups. The benzothiadiazole moiety acts as an electron acceptor, while the piperazine ring can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Antipsychotic Activity
Compound 3c: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
- Key Features : Biphenyl core, 2-methoxyphenyl-piperazine, acetyl linker.
- Pharmacology : Exhibits dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction, a hallmark of atypical antipsychotics. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors of antidopaminergic efficacy .
- Benzothiadiazole’s electron-deficient nature may enhance interactions with aromatic residues in dopamine receptors.
Compound 3k: 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
- Key Features : Dichlorophenyl substituent instead of methoxyphenyl.
- Pharmacology : Higher potency in serotonin receptor antagonism due to electron-withdrawing Cl groups.
- Comparison : The 2-methoxyphenyl group in the target compound offers electron-donating effects, which may modulate receptor selectivity compared to halogenated analogues.
5-HT6 Receptor Antagonists
Compound 3g: 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Key Features : Indole sulfonyl group, 4-iodophenyl substitution.
- Pharmacology : Binds to 5-HT6 receptors (pKi = 7.73) and demonstrates functional antagonism in calcium mobilization assays .
Compound 4j: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol
Sulfonyl Group Variants
Compound 19: 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone (CAS 1010888-01-3)
- Key Features : Benzoxadiazole sulfonyl (O vs. S in benzothiadiazole), biphenyl ketone.
- Structural Impact : Benzoxadiazole’s lower electronegativity compared to benzothiadiazole may reduce electron-withdrawing effects, influencing receptor binding kinetics .
Compound 18: 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
- Key Features : Chlorophenyl sulfonyl, triazole-thioether.
- Pharmacology : Antifungal activity in metal complexes .
- Comparison : The benzothiadiazole sulfonyl group offers a larger conjugated system, which may enhance π-stacking in enzyme active sites compared to simpler aryl sulfonyl groups.
Data Table: Structural and Pharmacological Comparisons
Key Insights from Structural Modifications
Bulky substituents (e.g., naphthalene in Compound 4j) improve receptor affinity but may reduce bioavailability.
Linker and Substituent Roles: The ethanone linker offers stability over ethanol derivatives, as seen in 5-HT6 antagonists. 2-Methoxyphenyl provides balanced electron donation, optimizing receptor selectivity compared to halogenated or nitro-substituted analogues.
QSAR and Computational Predictions :
- Parameters like QPlogBB and EA are critical for brain penetration and antidopaminergic activity, suggesting the target compound’s benzothiadiazole group may enhance blood-brain barrier permeability .
Biological Activity
The compound 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzothiadiazole moiety and a piperazine ring, suggest potential biological activities that could be exploited for therapeutic purposes.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.5 g/mol . The IUPAC name describes its complex structure, which includes functional groups that are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N5O3S2 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
| InChI Key | ZFXFPTQIFXUKKP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiadiazole moiety can modulate enzyme activity and influence cellular pathways. The piperazine ring enhances binding affinity to these targets, while the methoxyphenyl group may facilitate interactions with nucleic acids or proteins involved in disease processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiadiazole exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) . Further investigations into the specific mechanisms revealed that these compounds could inhibit key oncogenic pathways.
- Antimicrobial Testing : In a comparative analysis against standard antibiotics, the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL .
- Inflammation Model : In vivo studies using murine models of inflammation showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for synthesizing 1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone?
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Coupling of benzothiadiazole sulfonyl chloride with a piperazine derivative under anhydrous conditions .
- Introduction of the 2-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts acylation .
- Purification using column chromatography or recrystallization to isolate the final product.
Reaction conditions often require inert atmospheres (e.g., nitrogen) and solvents like dichloromethane or dimethylformamide to prevent hydrolysis .
Q. What structural features of the compound contribute to its chemical reactivity and potential bioactivity?
The compound’s reactivity arises from:
- Benzothiadiazole sulfonyl group : Enhances electron-withdrawing properties, facilitating nucleophilic attacks .
- Piperazine ring : Provides flexibility for hydrogen bonding and interactions with biological targets .
- 2-Methoxyphenyl moiety : Offers steric bulk and modulates lipophilicity, influencing membrane permeability .
These features collectively suggest potential applications in kinase inhibition or receptor modulation .
Q. What analytical techniques are recommended for characterizing this compound?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the piperazine and benzothiadiazole groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC-PDA to assess purity (>95% typically required for biological assays) .
- FT-IR to verify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the compound while maintaining purity?
Strategies include:
- Systematic variation of reaction parameters : Temperature (e.g., 0–50°C), solvent polarity, and catalyst loading (e.g., triethylamine for acid scavenging) .
- Use of design of experiments (DOE) to identify critical factors affecting yield .
- In-line monitoring with thin-layer chromatography (TLC) to terminate reactions at optimal conversion .
- Recrystallization optimization : Testing solvent pairs (e.g., ethanol/water) to maximize crystal purity .
Q. How should contradictory results in the bioactivity data of the compound be addressed methodologically?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Purity discrepancies : Re-analyze compound batches via HPLC and HRMS to rule out impurities .
- Assay conditions : Standardize buffer pH, temperature, and cell lines/vitro models .
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., proliferation) assays .
- Structural analogs : Compare activity with derivatives to identify structure-activity relationships (SAR) .
Q. What strategies are effective in studying the molecular interactions of the compound with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
- Molecular docking simulations : Use software like AutoDock to predict binding poses with homology-modeled receptors .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Mutagenesis studies : Identify critical residues in the target protein via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
